molecular formula C34H49N9O9 B056136 Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid CAS No. 123496-58-2

Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid

Katalognummer B056136
CAS-Nummer: 123496-58-2
Molekulargewicht: 727.8 g/mol
InChI-Schlüssel: CEQBTJGKDCVQSE-IRGGMKSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid (Y-P-A-K-D) is a peptide that has been extensively studied for its potential applications in various scientific fields. This peptide is made up of five amino acids, namely tyrosine, phenylalanine, arginine, lysine, and aspartic acid. The peptide has been synthesized using various methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been studied extensively for its potential applications in various scientific fields. In the field of drug delivery, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used as a targeting moiety to deliver drugs specifically to cancer cells. In the field of tissue engineering, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used to promote cell adhesion and proliferation on biomaterials. In the field of neuroscience, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been used to study the role of integrins in synaptic plasticity.

Wirkmechanismus

Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid binds to integrins, which are cell surface receptors that play a key role in cell adhesion and signaling. The binding of Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid to integrins activates intracellular signaling pathways, leading to various cellular responses, including cell adhesion, migration, and proliferation.
Biochemical and Physiological Effects:
Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid has been shown to have various biochemical and physiological effects, including promoting cell adhesion and proliferation, enhancing drug delivery to cancer cells, and promoting synaptic plasticity in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid in lab experiments is its specificity for integrins, which allows for targeted delivery of drugs or biomaterials to specific cells. However, one limitation is the variability in the binding affinity of Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid to different integrin subtypes, which can affect its effectiveness in different applications.

Zukünftige Richtungen

Future research on Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid could focus on developing more efficient synthesis methods, optimizing its use in drug delivery and tissue engineering applications, and studying its potential applications in other scientific fields, such as immunology and regenerative medicine.
In conclusion, Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid is a peptide that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid could lead to the development of new therapies and technologies in various scientific fields.

Synthesemethoden

Tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. Solution-phase peptide synthesis involves the synthesis of the peptide in solution, followed by purification and characterization. Recombinant DNA technology involves the insertion of the gene encoding the peptide into a suitable expression vector, followed by expression in a host organism.

Eigenschaften

CAS-Nummer

123496-58-2

Molekularformel

C34H49N9O9

Molekulargewicht

727.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid

InChI

InChI=1S/C34H49N9O9/c35-15-5-4-9-24(31(49)43-27(33(51)52)19-28(45)46)40-30(48)25(10-6-16-39-34(37)38)41-32(50)26(18-20-7-2-1-3-8-20)42-29(47)23(36)17-21-11-13-22(44)14-12-21/h1-3,7-8,11-14,23-27,44H,4-6,9-10,15-19,35-36H2,(H,40,48)(H,41,50)(H,42,47)(H,43,49)(H,45,46)(H,51,52)(H4,37,38,39)/t23-,24-,25-,26-,27-/m0/s1

InChI-Schlüssel

CEQBTJGKDCVQSE-IRGGMKSGSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Andere CAS-Nummern

123496-58-2

Sequenz

YFRKD

Synonyme

Tyr-Phe-Arg-Lys-Asp
tyrosyl-phenylalanyl-arginyl-lysyl-aspartic acid
YFRKD

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.